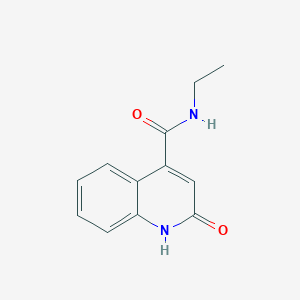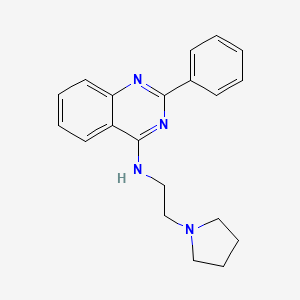
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, also known as TFP or TFPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is necessary for the activation of the receptor. By blocking the NMDA receptor, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide can modulate synaptic plasticity and reduce the excitotoxicity associated with excessive NMDA receptor activation.
Biochemical and Physiological Effects:
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing neuronal damage and improving cognitive function in animal models of stroke and traumatic brain injury. 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide is its selectivity for the NMDA receptor, which allows for more precise targeting of this receptor in laboratory experiments. However, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has a relatively short half-life and can be difficult to administer in vivo, which can limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research on 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide's potential anti-cancer properties in vivo, and the exploration of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide's potential applications in other fields, such as psychiatry and drug addiction research. Additionally, further studies are needed to determine the optimal dosing and administration methods for 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide in various experimental settings.
合成方法
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone in the presence of thionyl chloride, followed by reaction with 2,4,6-trimethylaniline. Another method involves the reaction of furan-2-carboxylic acid with N-(2,4,6-trimethylphenyl)piperazine in the presence of thionyl chloride, followed by reaction with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone.
科学研究应用
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. In drug discovery, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been used as a lead compound for the development of new drugs targeting the NMDA receptor.
属性
IUPAC Name |
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-14(2)17(15(3)12-13)20-19(24)22-8-6-21(7-9-22)18(23)16-5-4-10-25-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYSHUDAZSRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)

![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)


![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)


